4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-4-10(11-6-15-7-13-11)5-9(2)12(8)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSACKHOLMICRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-Hydroxy-3,5-dimethylphenyl)-1,3-thiazole.
Scientific Research Applications
Enzyme Inhibition
One of the notable applications of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is its role as an enzyme inhibitor . Research indicates that this compound can bind to the active sites of various enzymes, thereby interfering with their normal functions. This property is particularly valuable in biochemical assays and studies related to enzyme kinetics and inhibition. For example, studies have shown that it exhibits notable biological activity against specific enzymes, which may contribute to its therapeutic potential in various diseases .
Anticancer Activity
The anticancer properties of thiazole derivatives have been extensively documented. This compound has been synthesized and evaluated for its in vitro anticancer activity. In a series of tests involving various cancer cell lines, compounds related to this thiazole showed promising antiproliferative effects. For instance:
- Cell Line Studies : In the NCI-60 cell line screening, derivatives exhibited significant cytostatic activity against multiple cancer types. One derivative achieved a growth inhibition value of 86.28% against non-small cell lung cancer (NSCLC) at a concentration of 10 μM .
- Mechanism of Action : The mechanisms by which these compounds exert their anticancer effects include the inhibition of key kinases involved in tumorigenesis and the disruption of DNA replication processes .
Antimicrobial Properties
The thiazole scaffold has been associated with various pharmacological activities, including antimicrobial effects. Compounds derived from this compound have been tested against both bacterial and fungal strains:
- Antibacterial Activity : There is evidence that thiazole derivatives can combat multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of specific substituents on the thiazole ring enhances their efficacy against these pathogens .
- Antifungal Activity : Some derivatives have also shown potential antifungal activity, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Screening
A recent study synthesized a series of thiazole derivatives including this compound and evaluated their anticancer properties against several cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity.
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| This compound | HOP-92 (NSCLC) | 86.28 |
| Other Derivative A | HCT-116 (Colorectal) | 40.87 |
| Other Derivative B | SK-BR-3 (Breast) | 46.14 |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of thiazole derivatives. The research highlighted that the binding affinity of these compounds to specific enzymes could be leveraged to develop new therapeutic agents targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
The biological and physicochemical properties of aryl-substituted thiazoles are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) improve solubility but may reduce binding affinity to hydrophobic targets .
- Halogen substituents (e.g., fluoro, bromo) enhance lipophilicity and enable halogen bonding, critical for target engagement .
- Hydroxy and chloro groups (as in ) introduce polarity and antibacterial activity but may limit bioavailability .
Heterocyclic Core Variations
The thiazole ring’s activity is often compared to related heterocycles like 1,3,4-thiadiazoles. For example:
- 1,3-Thiazole vs. 1,3,4-Thiadiazole :
- Thiazoles (e.g., this compound) exhibit superior in vitro inhibitory activity compared to thiadiazoles due to better electronic delocalization and smaller ring strain .
- Thiadiazoles (e.g., (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) form planar structures with intramolecular hydrogen bonds, which stabilize interactions but reduce metabolic stability .
Biological Activity
4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is a compound that belongs to the thiazole family of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its potential applications in oncology, antimicrobial therapy, and other therapeutic areas.
Chemical Structure and Properties
The compound this compound features a thiazole ring substituted with a 4-methoxy-3,5-dimethylphenyl group. The presence of the methoxy and dimethyl groups is believed to enhance its lipophilicity and biological activity.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit potent antitumor effects. For instance, a related thiazole compound showed significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM, respectively . The mechanism of action involves:
- Inhibition of VEGFR-2 : The compound displayed an IC50 value of 0.093 µM against the vascular endothelial growth factor receptor-2 (VEGFR-2), indicating strong inhibitory potential compared to standard drugs like Sorafenib .
- Induction of Apoptosis : It was found to induce programmed cell death through apoptosis and necrosis in MCF-7 cells.
- Cell Cycle Arrest : The compound caused G1 phase arrest in cancer cells while decreasing the population in the G2/M phase .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that various thiazole compounds exhibited broad-spectrum antimicrobial activity against different pathogens. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from thiazoles showed MIC values ranging from 50–150 μg/mL against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Structure-Activity Relationship (SAR) : Modifications in the thiazole structure significantly influenced antimicrobial potency. For instance, compounds with hydroxyl substitutions at specific positions on the thiazole ring demonstrated enhanced activity compared to their unsubstituted counterparts .
Additional Biological Activities
Beyond antitumor and antimicrobial properties, thiazoles have been explored for various other biological activities:
- Anticonvulsant Activity : Some thiazole derivatives have shown promise as anticonvulsants, providing protection in models of seizure .
- Anti-inflammatory Properties : Thiazoles are being studied for their potential anti-inflammatory effects, contributing to their therapeutic versatility .
Table 1: Summary of Biological Activities of Thiazole Derivatives
| Activity Type | Compound | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antitumor | This compound | IC50 = 5.73 µM (MCF-7) | VEGFR-2 inhibition, apoptosis induction |
| Antimicrobial | Various Thiazoles | MIC = 50–150 μg/mL | Disruption of microbial cell membranes |
| Anticonvulsant | Selected Thiazoles | ED50 = Not specified | Modulation of neurotransmitter pathways |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole, and how can yield be improved?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, substituted benzaldehydes are refluxed with thiazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. Solvent choice (e.g., DMSO or toluene) and reflux duration significantly impact yield . Post-reaction purification involves reduced-pressure distillation, ice-water precipitation, and recrystallization (water-ethanol mixtures yield 65% purity). Optimize by adjusting stoichiometry, solvent polarity, and catalyst loading (e.g., sodium hydride in toluene enhances reactivity) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Use a combination of:
- NMR : Analyze and NMR to verify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).
- IR : Identify thiazole ring vibrations (C=N stretch ~1600 cm) and methoxy C-O bonds (~1250 cm).
- X-ray crystallography : Resolve crystal packing and dihedral angles between the thiazole and methoxyphenyl moieties (e.g., Acta Cryst. data in ).
Q. How can solubility and stability be assessed for in vitro bioactivity assays?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.
- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis or oxidation products .
Advanced Research Questions
Q. How do substituent modifications on the thiazole ring influence biological activity?
- Methodology :
- Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the 2- or 5-positions of the thiazole.
- Evaluate antifungal activity against Candida albicans using MIC assays. Molecular docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinity changes. For example, nitro groups enhance π-stacking with the enzyme’s heme cofactor .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
- Methodology :
- Reaction kinetics : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., hydrazone intermediates in ).
- Byproduct analysis : Identify side products (e.g., dimerization via HPLC-MS) and adjust reaction conditions (e.g., lower temperature or inert atmosphere) .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Methodology :
- ADMET prediction : Use tools like SwissADME to assess logP, BBB permeability, and CYP450 metabolism.
- MD simulations : Model interactions with human serum albumin (HSA) to predict plasma half-life. Substituents like methoxy groups reduce metabolic clearance by steric shielding .
Q. What crystallographic data explain the compound’s conformational stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
